
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
説明
2-(Pyrrolidin-2-yl)pyridine dihydrochloride, also known as 2-Pyrrolidin-2-yl-pyridine dihydrochloride, is a chemical compound with the molecular formula C9H14Cl2N2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(Pyrrolidin-2-yl)pyridine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.13 , and it is a solid at room temperature .科学的研究の応用
Pyrrolidine as a Versatile Scaffold
Pyrrolidine, a saturated scaffold with the five-membered ring structure, is widely utilized in medicinal chemistry for designing compounds for treating human diseases. The interest in pyrrolidine derivatives, including 2-(pyrrolidin-2-yl)pyridine dihydrochloride, stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. These properties are crucial for the design of new compounds with varied biological profiles, highlighting the importance of stereochemistry in drug candidates for achieving target selectivity (Li Petri et al., 2021).
Bioactive Molecules with Pyrrolidine Rings
Pyrrolidine rings and their derivatives are featured in bioactive molecules characterized by selective target interaction. The structural diversity of pyrrolidine-based compounds, such as pyrrolizines, pyrrolidine-2-one, and prolinol derivatives, underscores their adaptability in addressing various pharmacological targets. This diversity facilitates the investigation of structure-activity relationships (SAR), providing insights into the influence of steric factors on biological activity and guiding the medicinal chemistry community in the development of novel therapeutic agents (Li Petri et al., 2021).
Synthetic Strategies for Pyrrolidine Compounds
The synthesis of pyrrolidine compounds can be approached either by constructing the ring from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. This flexibility in synthetic strategies is vital for the exploration of novel compounds with potential pharmacological applications. Moreover, the stereogenicity of the pyrrolidine ring's carbons plays a significant role in determining the biological profile of drug candidates, due to the different binding modes to enantioselective proteins. This aspect is critical in designing new pyrrolidine compounds with diverse biological activities (Li Petri et al., 2021).
Safety and Hazards
The safety information for 2-(Pyrrolidin-2-yl)pyridine dihydrochloride includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
It is known that similar compounds can inhibit the activity of enzymes such as collagen prolyl-4-hydroxylase . This inhibition could potentially alter the structure and function of collagen, a key structural protein in the body.
Biochemical Pathways
If this compound does indeed inhibit collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to downstream effects on tissue structure and function, given the crucial role of collagen in these areas.
Result of Action
If this compound does inhibit collagen prolyl-4-hydroxylase, it could potentially alter the structure and function of collagen, affecting tissue structure and function .
特性
IUPAC Name |
2-pyrrolidin-2-ylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKHJMFAUWFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)
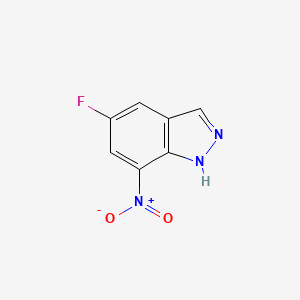

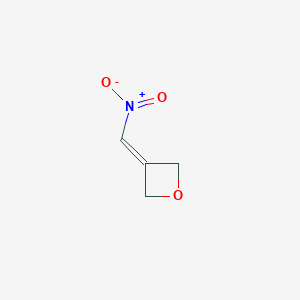
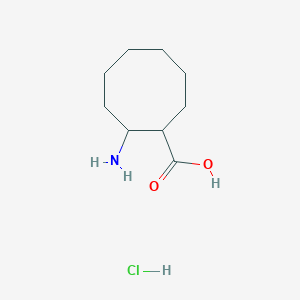
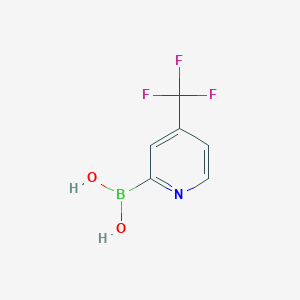
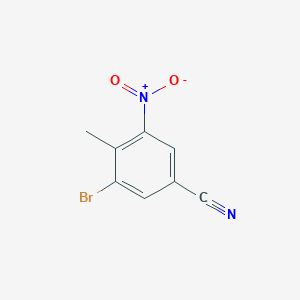
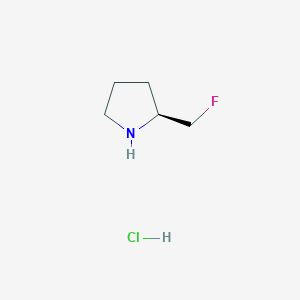
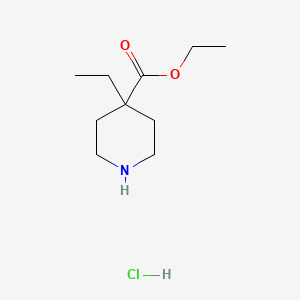
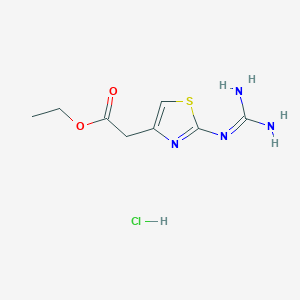
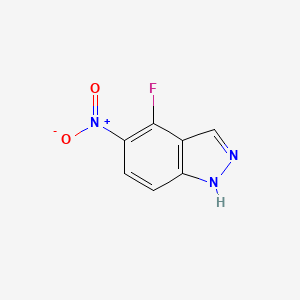
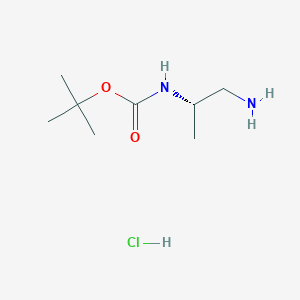
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)